molecular formula C21H24ClNO4 B4093189 8-CHLORO-7-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

8-CHLORO-7-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

Cat. No.: B4093189
M. Wt: 389.9 g/mol
InChI Key: VAOCHEOQRYWASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-CHLORO-7-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chromenone core fused with a cyclopentane ring, and it is further functionalized with a chloro group and an ethylpiperidinyl substituent. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 8-CHLORO-7-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.

    Cyclopentane Ring Formation: The cyclopentane ring is introduced through a cyclization reaction, often involving a Diels-Alder reaction or a similar cycloaddition process.

    Introduction of the Chloro Group: The chloro group is typically introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethylpiperidinyl Substituent: The ethylpiperidinyl group is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with an appropriate electrophilic intermediate.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

8-CHLORO-7-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

8-CHLORO-7-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, as well as its interactions with biological targets.

    Biochemistry: The compound is used to study enzyme inhibition and receptor binding, providing insights into its mechanism of action.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-CHLORO-7-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

8-CHLORO-7-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can be compared with other similar compounds, such as:

    Coumarin Derivatives: These compounds share the chromenone core and exhibit similar biological activities.

    Piperidine Derivatives: Compounds with the piperidine moiety are widely studied for their pharmacological properties.

    Quinoline Derivatives: These compounds have a similar heterocyclic structure and are known for their therapeutic potential.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting biological activities, which distinguish it from other related compounds.

Properties

IUPAC Name

8-chloro-7-[2-(2-ethylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4/c1-2-13-6-3-4-9-23(13)20(24)12-26-19-11-18-16(10-17(19)22)14-7-5-8-15(14)21(25)27-18/h10-11,13H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOCHEOQRYWASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-CHLORO-7-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 2
Reactant of Route 2
8-CHLORO-7-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 3
Reactant of Route 3
8-CHLORO-7-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 4
8-CHLORO-7-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 5
8-CHLORO-7-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 6
Reactant of Route 6
8-CHLORO-7-[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

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